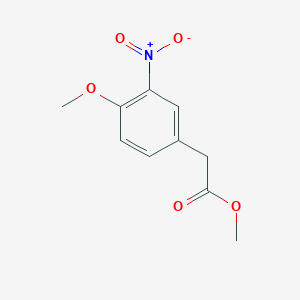

Methyl 2-(4-methoxy-3-nitrophenyl)acetate

Übersicht

Beschreibung

Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a specialty product often used in proteomics research .

Molecular Structure Analysis

The molecular structure of Methyl 2-(4-methoxy-3-nitrophenyl)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI code for this compound is 1S/C10H11NO5/c1-15-9-4-3-7 (6-10 (12)16-2)5-8 (9)11 (13)14/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a solid at room temperature . It has a molecular weight of 225.2 . The compound should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

In the realm of organic synthesis, intermediates with methoxy and nitrophenyl groups play a critical role. One such study discusses the synthesis of indole-2-acetic acid methyl esters, where intermediates like Methyl (5-methoxy-2-nitrophenylacetyl)acetoacetate and related compounds were explored for their roles in heterocyclic annulation processes. These intermediates are key to developing pharmaceuticals and agrochemicals due to their ability to undergo various organic transformations (Modi, Oglesby, & Archer, 2003).

Another study emphasizes the synthesis of carbazomycin B, a compound of interest in medicinal chemistry, using (6-iodo-2-methoxy-3,4-dimethyl-5-nitrophenyl) acetate. This process showcases the utility of methoxy and nitro groups in constructing complex molecules with potential biological activities (Crich & Rumthao, 2004).

Nonlinear Optical Properties

Research into the nonlinear optical properties of compounds has revealed that derivatives similar to Methyl 2-(4-methoxy-3-nitrophenyl)acetate, such as hydrazones containing nitrophenyl groups, exhibit significant potential. These compounds, studied for their third-order nonlinear optical properties, demonstrate promising applications in optical devices, including optical limiters and switches. The research indicates that such compounds could enhance the development of new materials for advanced optical technologies (Naseema et al., 2010).

Protective Groups in Organic Synthesis

The (2-nitrophenyl)acetyl group, closely related to the structure of Methyl 2-(4-methoxy-3-nitrophenyl)acetate, has been identified as a novel protecting group for hydroxyl functions in organic synthesis. This discovery opens up new avenues for the selective protection and deprotection of functional groups, a critical step in the synthesis of complex organic molecules. Such advancements underscore the importance of nitrophenyl derivatives in facilitating synthetic strategies for medicinal chemistry (Daragics & Fügedi, 2010).

Safety and Hazards

Methyl 2-(4-methoxy-3-nitrophenyl)acetate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation . In case of ingestion or inhalation, immediate medical assistance should be sought .

Wirkmechanismus

Target of Action

The primary targets of Methyl 2-(4-methoxy-3-nitrophenyl)acetate are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

It’s known that the compound contains a nitro group, which can undergo various reactions, including reduction to an amine group . This could potentially affect its interaction with its targets.

Biochemical Pathways

Given the presence of the nitro group, it’s possible that this compound could be involved in redox reactions

Pharmacokinetics

The compound is a solid at room temperature , which may affect its absorption and distribution. Its molecular weight (225.2 g/mol ) and structure suggest that it could be metabolized in the liver, but further studies are needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(4-methoxy-3-nitrophenyl)acetate. For instance, the compound should be stored in a dry environment at room temperature . Changes in temperature, pH, or exposure to light could potentially affect its stability and activity.

Eigenschaften

IUPAC Name |

methyl 2-(4-methoxy-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFCSCBORMDMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551150 | |

| Record name | Methyl (4-methoxy-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34837-88-2 | |

| Record name | Methyl 4-methoxy-3-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-methoxy-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)